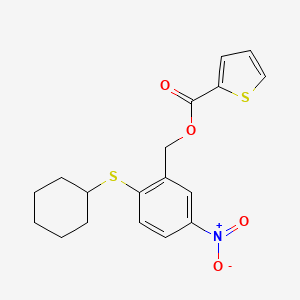![molecular formula C14H10N2S2 B2784710 4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole CAS No. 303148-84-7](/img/structure/B2784710.png)
4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole is a chemical compound with the molecular formula C14H10N2S2 . It has an average mass of 270.373 Da and a mono-isotopic mass of 270.028534 Da .
Molecular Structure Analysis
The molecular structure of 4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole include a molecular formula of C14H10N2S2 and a molecular weight of 270.37 .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
The design and synthesis of phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety have been explored for their antibacterial and antifungal properties. Researchers have screened these derivatives against pathogens such as Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae, and Sclerotinia. Investigating the compound’s efficacy in combating plant pathogens and fungal infections is crucial for agriculture and human health .
Antimicrobial Agents
Two specific derivatives—N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one —have shown promise as antimicrobial agents against Gram-positive pathogens. These compounds were evaluated for their antimicrobial activity, antioxidant effects, and toxicity. Further research could explore their potential in clinical applications .
Eigenschaften
IUPAC Name |
4-(4-phenylsulfanylphenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c1-2-4-12(5-3-1)18-13-8-6-11(7-9-13)14-10-17-16-15-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUCVPVPOMQVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

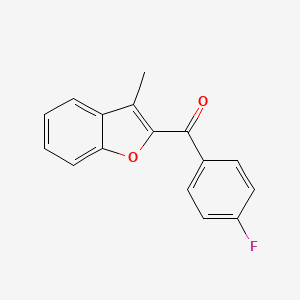
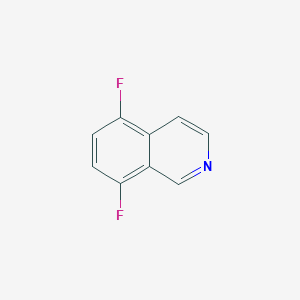
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2784629.png)
![N'-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2784631.png)
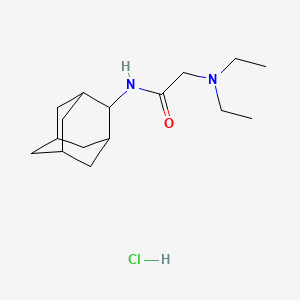
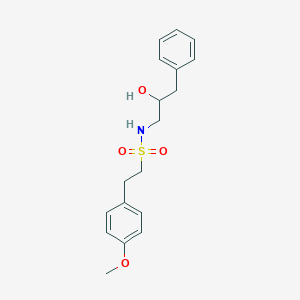
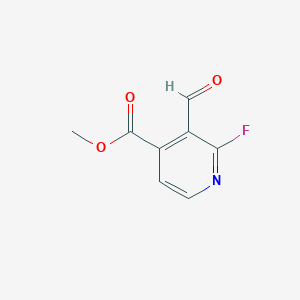
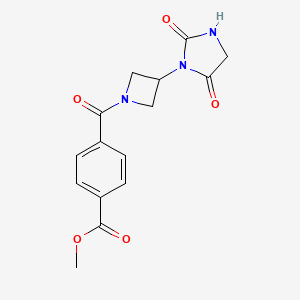
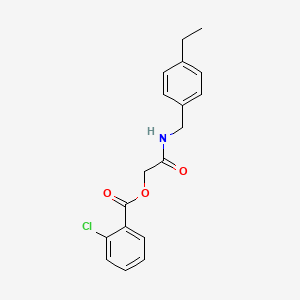
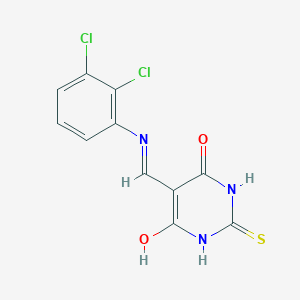
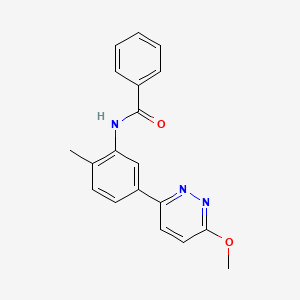
![N-1,3-benzodioxol-5-yl-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2784648.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2784649.png)
